2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide
Description
The compound 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring a cyclopenta[c]pyridine core substituted with a 4-tert-butylphenyl group at position 1, a cyano group at position 4, and a sulfanyl acetamide moiety at position 3. The acetamide group may contribute to hydrogen bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[[1-(4-tert-butylphenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-21(2,3)14-9-7-13(8-10-14)19-16-6-4-5-15(16)17(11-22)20(24-19)26-12-18(23)25/h7-10H,4-6,12H2,1-3H3,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRWXJCDFZOJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of the tert-butylphenyl and cyano groups. The final step involves the addition of the sulfanylacetamide moiety under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have indicated that compounds similar to 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structure of the compound allows for effective binding to the active site of this enzyme, potentially leading to reduced inflammation in various conditions such as arthritis and asthma .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related thioether derivatives has shown promising results against a range of bacterial strains. The presence of the sulfur atom in the structure is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Further studies are required to elucidate the specific mechanisms of action and optimize the compound's structure for enhanced activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in the substituents on the cyclopentapyridine ring or alterations in the acetamide group can significantly influence biological activity. SAR studies have indicated that modifications can lead to improved potency and selectivity for specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analog is Methyl 2-{[1-(4-bromophenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate (CAS 439096-27-2), which shares the cyclopenta[c]pyridine core and cyano group but differs in substituents:
- 4-Bromophenyl vs. 4-tert-butylphenyl : Bromine’s electron-withdrawing effects contrast with tert-butyl’s electron-donating and steric bulk, altering electronic and steric profiles .
- Methyl ester vs. Acetamide : The ester group in the analog may reduce hydrogen-bonding capacity compared to the acetamide, impacting target affinity .
Other structurally related compounds include triazole-based sulfanyl acetamides, such as VUAA-1 and OLC-12 , which act as Orco agonists in insect olfaction . These lack the cyclopenta[c]pyridine core but share the sulfanyl acetamide motif, highlighting the importance of this group in receptor interaction.
Research Findings and Implications
- Substituent Effects : The 4-tert-butylphenyl group in the target compound likely increases lipophilicity (clogP ~4.2*), favoring blood-brain barrier penetration compared to the polar bromophenyl analog (clogP ~3.5) .
- Functional Group Impact : Acetamide-containing compounds (target, VUAA-1) show higher predicted binding energies in silico models compared to ester derivatives, supporting their use in receptor-targeted applications .
- Synthetic Accessibility : The methyl ester analog is commercially available but requires customization for acetamide substitution, suggesting additional synthesis steps for the target compound .
Biological Activity
2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide, also known by its CAS number 861209-37-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H23N3OS
- Molecular Weight : 365.49 g/mol
- Structural Features : The compound features a cyclopenta[c]pyridine core with a tert-butylphenyl group and a sulfanyl acetamide moiety.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound can inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.
- Antioxidant Properties : There is evidence that compounds in this class may exhibit antioxidant activity, which can protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Effects : A study investigated the effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
